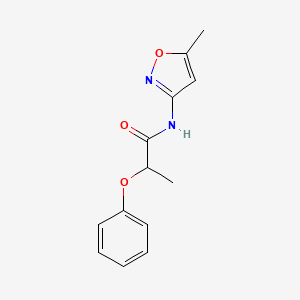

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide

Description

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide is an organic compound featuring a propanamide backbone substituted with a phenoxy group at the second carbon and a 5-methyl-1,2-oxazol-3-yl moiety at the terminal amide nitrogen.

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide |

InChI |

InChI=1S/C13H14N2O3/c1-9-8-12(15-18-9)14-13(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,15,16) |

InChI Key |

OXVLRBMWVANPKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(C)OC2=CC=CC=C2 |

solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide typically involves the reaction of 5-methyl-1,2-oxazole with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation. For example, a study conducted on human colon cancer cells (HCT116) demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved apoptosis induction through caspase activation and modulation of cell cycle regulators .

- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study reported a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes play a critical role.

- Receptor Binding : The structure allows for interactions with neurotransmitter receptors, which could influence neuronal activity and offer insights into neuropharmacological applications .

Study 1: Anticancer Efficacy

A comprehensive investigation into the anticancer properties of this compound was published in Cancer Research. This study utilized various cancer cell lines to evaluate the compound's efficacy. Results indicated that at a concentration of 10 µM, there was a 70% reduction in cell viability after 48 hours .

Study 2: Antimicrobial Activity

An evaluation published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The findings revealed that the compound could serve as a promising candidate for antibiotic development due to its low MIC values .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related to N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide, differing primarily in substituents or functional groups:

N-(5-methyl-1,2-oxazol-3-yl)-3-phenylpropanamide ()

- Structural Difference: Replaces the 2-phenoxy group with a 3-phenyl substituent.

- Impact: Lipophilicity: The phenyl group (non-polar) increases logP (2.77) compared to the phenoxy variant (predicted lower logP due to oxygen’s polarity). Hydrogen Bonding: Both compounds share four hydrogen bond acceptors (amide carbonyl, oxazole O/N) and one donor (amide NH). The phenoxy variant may exhibit enhanced solubility due to the ether oxygen.

- Molecular Formula : C₁₃H₁₄N₂O₂ vs. C₁₃H₁₄N₂O₃ (hypothetical for the target compound).

Sulfonamide Derivatives ()

Examples include:

- 3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide (Similarity: 0.91)

- Key Differences: Functional Groups: Sulfonamide (-SO₂NH-) replaces the propanamide chain. Applications: Sulfonamide derivatives are often used as herbicides (e.g., flumetsulam in ), suggesting the target compound may have distinct bioactivity.

Physicochemical Properties Comparison

Functional Implications

- Bioactivity: The phenoxy group in the target compound may enhance interaction with hydrophobic enzyme pockets compared to phenyl or sulfonamide analogues. Sulfonamide derivatives () are often protease inhibitors or herbicides, while amide-based structures () may target acetylcholinesterase or kinases.

- Synthetic Accessibility :

- The propanamide backbone is simpler to synthesize than sulfonamide derivatives, which require sulfonation steps .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that includes the oxazole ring and a phenoxy group, which are known to influence its biological interactions. The presence of the 5-methyl group on the oxazole enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Biological Activity Overview

-

Antimicrobial Activity :

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis and Staphylococcus aureus, indicating that modifications in the oxazole and phenoxy groups can enhance antimicrobial activity . -

G Protein-Coupled Receptor (GPCR) Modulation :

The compound has been studied for its ability to modulate GPCRs, particularly GPR88, which is implicated in various neurological disorders. Agonists derived from similar scaffolds have demonstrated significant potency in activating GPR88, suggesting that this compound may also possess similar properties . -

Anticancer Potential :

Preliminary studies on related compounds indicate potential anticancer activities. For example, modifications to the phenoxy group have resulted in compounds that exhibit cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for cancer therapeutics .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : By acting on GPCRs like GPR88, it may influence signaling pathways that regulate mood and behavior, making it a candidate for treating neurological disorders.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.